NK-252 is a novel biaryl urea compound identified as a potent activator of the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway. [] This pathway plays a crucial role in the cellular defense against oxidative stress by regulating the expression of various antioxidant genes. [] NK-252 achieves its effect by interacting with Kelch-like ECH-associated protein 1 (Keap1), a cytosolic repressor that negatively regulates Nrf2. [] By binding to Keap1, NK-252 disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and activation. [] This mechanism makes NK-252 a promising compound for investigating therapeutic strategies for diseases involving oxidative stress and inflammation.
NK-252 is a synthetic compound recognized for its role as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial in regulating the expression of various antioxidant genes, thereby playing a significant role in cellular defense against oxidative stress. The compound has garnered attention in scientific research for its potential therapeutic applications, particularly in conditions characterized by oxidative stress, such as nonalcoholic steatohepatitis (NASH) and various forms of cancer.
NK-252, with the chemical identifier CAS 1414963-82-8, belongs to a class of compounds that activate Nrf2 by disrupting its interaction with the cytosolic repressor kelch-like ECH-associated protein 1 (Keap1). This interaction is pivotal as Keap1 typically retains Nrf2 in the cytoplasm, preventing its translocation to the nucleus where it can activate antioxidant response elements. The compound is synthesized through a series of chemical reactions that involve the formation of specific ring structures and subsequent coupling reactions .
The synthesis of NK-252 involves multiple steps:
These synthetic routes are optimized for high yield and purity, making them suitable for large-scale production.
The molecular structure of NK-252 features a furan ring coupled with an oxadiazole moiety, which contributes to its biological activity as an Nrf2 activator. The specific arrangement of atoms within these rings allows for effective interaction with Keap1, facilitating the release and activation of Nrf2. Detailed structural data, including bond lengths and angles, can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific values are not provided in the current literature.
NK-252 undergoes several notable chemical reactions:
The outcomes of these reactions are contingent upon specific reagents and reaction conditions employed during synthesis.
NK-252 functions primarily by activating the Nrf2 pathway. It binds directly to Keap1, inhibiting its repressive effect on Nrf2. This binding allows Nrf2 to translocate into the nucleus where it initiates the transcription of genes associated with antioxidant responses. This mechanism is particularly beneficial in combating oxidative stress-related damage in various diseases, including liver diseases like NASH .
NK-252 has been investigated for various applications:
The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway serves as the primary cellular defense mechanism against oxidative stress and electrophilic insults. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates continuous ubiquitination and proteasomal degradation of Nrf2 via the Cul3-Rbx1 E3 ubiquitin ligase complex. This interaction follows the "hinge and latch" model, where the high-affinity ETGE motif and low-affinity DLG motif of Nrf2 bind to Keap1 dimers [4] [9]. Upon exposure to oxidative stress or electrophiles, specific cysteine residues in Keap1 (notably Cys151) undergo modification, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to antioxidant response elements (ARE), initiating transcription of cytoprotective genes [4] [8].
Table 1: Key Functional Domains in Nrf2-Keap1 Signaling
Protein | Domain | Functional Role |
---|---|---|
Nrf2 | Neh2 | Keap1 binding (DLG/ETGE motifs) |
Neh1 | DNA binding (bZIP domain) | |
Neh4-5 | Transcriptional activation | |
Neh6 | β-TrCP-mediated degradation | |
Keap1 | BTB | Cul3 binding & dimerization |
IVR | Redox sensing (Cys151) | |
Kelch | Nrf2 binding |
Nrf2 activation orchestrates the expression of >200 cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL). These enzymes collectively mitigate oxidative damage by neutralizing reactive oxygen species (ROS), enhancing glutathione synthesis, and detoxifying electrophiles [4] [9]. In chronic metabolic disorders like nonalcoholic steatohepatitis (NASH) and metabolic-associated fatty liver disease (MAFLD), persistent oxidative stress drives inflammation and hepatic stellate cell activation, leading to collagen deposition and fibrosis. Nrf2 activation counteracts this by: (1) reducing lipid peroxidation products like 4-HNE; (2) suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-6); and (3) inhibiting transforming growth factor-beta (TGF-β)-mediated fibrogenesis [1] [9].
Conventional Nrf2 activators (e.g., sulforaphane, bardoxolone) are electrophilic molecules that modify Keap1 cysteines. While effective, they lack specificity and may disrupt redox-sensitive signaling pathways. Direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) offer a superior therapeutic strategy by:
This approach is particularly relevant for fibrotic diseases, where sustained Nrf2 activation is required to counteract chronic oxidative damage [1] [9].
The evolution of Nrf2 activators comprises three generations:
Table 2: Generations of Nrf2 Activators
Generation | Examples | Mechanism | Limitations |
---|---|---|---|
First | Sulforaphane, Oltipraz | Keap1 cysteine modification | Low specificity, transient effects |
Second | Bardoxolone methyl | Keap1 cysteine alkylation | Off-target effects, dose-limiting toxicity |
Third | NK-252, TBE-31 | Direct Keap1-Nrf2 PPI inhibition | Requires optimized binding affinity |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3